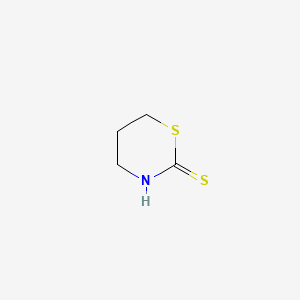

1,3-Thiazinane-2-thione

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94089. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1,3-thiazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDWOMIVMIHAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=S)SC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376939 | |

| Record name | 1,3-Thiazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5554-48-3 | |

| Record name | 1,3-Thiazinane-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005554483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1, tetrahydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1, tetrahydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Thiazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-thiazinane-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Thiazinane-2-thione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5D5Y97792 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 1,3-Thiazinane-2-thione: A Robust Two-Step Protocol from 3-Amino-1-propanol

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1,3-thiazinane-2-thione, a valuable heterocyclic scaffold in medicinal and agricultural chemistry.[1] The synthesis commences from the readily available starting material, 3-amino-1-propanol. We detail a robust and scalable two-step synthetic strategy that circumvents the challenge of a poor hydroxyl leaving group by first activating the substrate via sulfation, followed by a base-mediated cyclization with carbon disulfide. This document furnishes a complete, step-by-step experimental protocol, a thorough mechanistic explanation, and critical safety considerations. All quantitative data and workflows are summarized in clear tables and diagrams to ensure reproducibility and facilitate adoption by researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The this compound core is a six-membered heterocyclic structure containing an endocyclic dithiocarbamate group.[2] This moiety is of significant interest in drug discovery and organic synthesis due to its versatile chemical reactivity and presence in various biologically active compounds.[1] The direct synthesis from 3-amino-1-propanol and carbon disulfide presents a significant mechanistic hurdle: the intramolecular displacement of a hydroxyl group, which is a notoriously poor leaving group.

To overcome this, the presented protocol, adapted from a validated procedure in Organic Syntheses, employs a highly effective two-step strategy[3]:

-

Activation: The 3-amino-1-propanol is first reacted with chlorosulfonic acid. This reaction selectively transforms the hydroxyl group into a sulfate ester. The amino group is concurrently protonated, yielding the stable zwitterionic intermediate, 3-ammoniopropylsulfate. This sulfate moiety is an excellent leaving group, priming the molecule for cyclization.

-

Dithiocarbamate Formation and Cyclization: The 3-ammoniopropylsulfate intermediate is then treated with carbon disulfide in the presence of a strong base (potassium hydroxide). The base facilitates the formation of a dithiocarbamate anion, which acts as a potent intramolecular nucleophile. This nucleophile readily displaces the sulfate group via an SN2 reaction to forge the six-membered ring, yielding the target this compound.[3][4]

This strategic approach ensures a high-yielding and clean reaction, making it suitable for both laboratory-scale synthesis and potential scale-up operations.

Reaction Mechanism

The overall transformation is logically dissected into two distinct phases: activation and cyclization. The causality behind this sequence is rooted in converting a thermodynamically unfavorable step (hydroxyl displacement) into a highly favorable intramolecular SN2 reaction.[5]

Step A: Activation via Sulfation

The synthesis begins with the controlled addition of chlorosulfonic acid to a solution of 3-amino-1-propanol. The primary alcohol attacks the electrophilic sulfur atom of chlorosulfonic acid, displacing a chloride ion. Simultaneously, the basic amino group is protonated, leading to the formation of the zwitterionic intermediate, 3-ammoniopropylsulfate. This crystalline solid is easily isolated by filtration.

Step B: Dithiocarbamate Formation and Intramolecular Cyclization

The 3-ammoniopropylsulfate is then subjected to carbon disulfide and potassium hydroxide. The base performs two crucial roles: it deprotonates the ammonium group, liberating the primary amine, and provides the alkaline medium for the amine to attack carbon disulfide, forming a potassium dithiocarbamate intermediate. The highly nucleophilic thiolate anion of this intermediate then executes a backside attack on the carbon atom bearing the sulfate group, which is an excellent leaving group. This intramolecular SN2 cyclization efficiently forms the stable this compound ring.[6]

Detailed Experimental Protocol

This protocol is based on the robust and verified procedure published in Organic Syntheses, ensuring a high degree of reliability and reproducibility.[3]

Reagents and Materials

| Reagent/Material | Grade | M.W. | Quantity | Moles | Equiv. | Suggested Supplier |

| Step A | ||||||

| 3-Amino-1-propanol | 99% | 75.11 | 11.5 mL (11.27 g) | 150 mmol | 1.0 | Acros Organics |

| Dichloromethane (DCM) | Anhydrous | 84.93 | 35 mL | - | - | Acros Organics |

| Chlorosulfonic Acid | 99% | 116.52 | 10.5 mL (17.5 g) | 159 mmol | 1.06 | Acros Organics |

| Methanol | ACS Grade | 32.04 | ~105 mL | - | - | Fisher Scientific |

| Step B | ||||||

| 3-Ammoniopropylsulfate | Product of Step A | 155.17 | 18.70 g | 121 mmol | 1.0 | - |

| Carbon Disulfide (CS₂) | ACS Reagent, ≥99.9% | 76.14 | 9.6 mL (12.18 g) | 160 mmol | 1.3 | Sigma-Aldrich |

| Potassium Hydroxide (KOH) | beads, 85% | 56.11 | 14.84 g | 225 mmol | ~2.2 | Sigma-Aldrich |

| Ethanol | Absolute | 46.07 | 15 mL | - | - | Acros Organics |

| Water | Deionized | 18.02 | 50 mL | - | - | - |

| Dichloromethane (DCM) | ACS Grade | 84.93 | ~250 mL | - | - | Fisher Scientific |

| Ammonium Chloride (NH₄Cl) | Saturated Solution | 53.49 | 25 mL | - | - | - |

Step-by-Step Methodology

Step A: Synthesis of 3-Ammoniopropylsulfate

-

Setup: Equip an oven-dried 100 mL round-bottomed flask with a magnetic stir bar. Add 3-amino-1-propanol (11.5 mL, 150 mmol) and anhydrous dichloromethane (35 mL).

-

Cooling: Immerse the flask in an ice/water bath and stir the solution for 5 minutes.

-

Addition of Chlorosulfonic Acid: Charge a 50 mL pressure-equalizing addition funnel with chlorosulfonic acid (10.5 mL, 159 mmol). Caution: Chlorosulfonic acid reacts violently with water and is highly corrosive.[7][8] This operation must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[9] Add the acid dropwise to the stirred solution over 30 minutes. A white precipitate will form.

-

Reaction: After the addition is complete, stir the mixture at 0 °C for 20 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Isolation: Filter the resulting white slurry through a Büchner funnel. Wash the collected solid sequentially with methanol (25 mL, then 40 mL, then 2 x 20 mL), triturating with a spatula to break up any lumps.

-

Drying: Dry the white solid on a rotary evaporator and then under high vacuum to yield 3-ammoniopropylsulfate (expect ~20.7 g, 89% yield) as a fine white powder.[3]

Step B: Synthesis of this compound

-

Setup: To an oven-dried 250 mL round-bottomed flask equipped with a magnetic stir bar, add 3-ammoniopropylsulfate (18.70 g, 121 mmol), absolute ethanol (15 mL), and carbon disulfide (9.6 mL, 160 mmol). Caution: Carbon disulfide is extremely flammable, volatile, and toxic.[10][11] All operations must be conducted in a fume hood, away from ignition sources, using grounded equipment to prevent static discharge.[12][13]

-

Base Preparation: In a separate flask, dissolve potassium hydroxide beads (14.84 g) in a 1:1 mixture of ethanol/water (100 mL). Transfer this solution to a 250 mL pressure-equalizing addition funnel.

-

Reaction: Attach the addition funnel to the reaction flask, purge the system with nitrogen, and add the KOH solution dropwise over 30 minutes at room temperature. The solution will turn yellow.

-

Reflux: Replace the addition funnel with a reflux condenser and heat the reaction mixture to reflux (approx. 70 °C) for 1 hour under a nitrogen atmosphere.

-

Crystallization: Allow the mixture to cool slowly to room temperature, then cool further to 0 °C in an ice bath for 15 minutes to maximize the precipitation of a fluffy white solid.

-

Workup: Filter the mixture and wash the collected solid with cold water (2 x 40 mL). Transfer the filtrate to a separatory funnel and extract with dichloromethane (DCM, 4 x 40 mL). Wash the combined organic extracts with water (40 mL) and saturated NH₄Cl solution (25 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting solid can be recrystallized from ethyl acetate/hexanes to yield this compound as a white crystalline solid (expect ~11.8 g, 73% yield).[3]

Workflow and Data Analysis

A systematic workflow is critical for the successful execution of this synthesis. The process involves sequential reactions, isolations, and purifications, each requiring careful attention to detail.

Expected Results and Characterization

The protocol is designed to be high-yielding and produce a product of high purity after recrystallization.

| Compound | Step | Expected Yield | Purity | Appearance | M.P. (°C) |

| 3-Ammoniopropylsulfate | A | ~89% | >97% | Fine white powder | 265-268 (dec.) |

| This compound | B | ~73% | >98% | White crystalline solid | 113-115 |

Data sourced from Kennington et al., Org. Synth. 2021.[3]

Product Validation: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the cyclic structure.

-

¹³C NMR: To verify the number and type of carbon atoms, including the characteristic thione carbon (C=S).

-

Mass Spectrometry: To confirm the molecular weight (133.24 g/mol ).

-

Melting Point: To assess the purity of the crystalline product.

Conclusion

This technical guide outlines a validated and highly efficient two-step synthesis of this compound from 3-amino-1-propanol. By employing a strategy of hydroxyl group activation via sulfation followed by a base-mediated dithiocarbamate cyclization, this method overcomes the inherent challenge of displacing a poor leaving group. The detailed protocol, mechanistic insights, and clear workflow diagrams provide researchers with a reliable and scalable route to this important heterocyclic building block, empowering further research and development in the chemical and pharmaceutical sciences.

References

- Kennington, S. C. D.; Galeote, O.; Mellado-Hidalgo, M.; Romea, P.; Urpí, F. Synthesis and Acylation of this compound. Org. Synth.2021, 98, 374-390. [Link]

- Veolia North America. Chlorosulfonic Acid Safety and Handling. [Link]

- ChemTrack.org. Chlorosulfonic Acid Safety Guideline. [Link]

- Airgas. Safety Data Sheet: Carbon Disulfide. 2022. [Link]

- Atul Ltd.

- Loba Chemie. Safety Data Sheet: CHLOROSULFONIC ACID FOR SYNTHESIS. 2019. [Link]

- Chemtrade Logistics Inc. Safety Data Sheet: Carbon Disulfide. 2017. [Link]

- International Labour Organization. International Chemical Safety Cards (ICSC): CARBON DISULFIDE. [Link]

- State of New Jersey Department of Health. Hazardous Substance Fact Sheet: Carbon Disulfide. [Link]

- Organic Chemistry Portal. Synthesis of 1,3-thiazolidine-2-thiones. [Link]

- El-Sayed, M. S.; Al-Majid, A. M.; Barakat, A. Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules2020, 25(22), 5610. [Link]

- Concellón, C.; Concellón, J. M.; García-Granda, S.; Díaz, M. R. Synthesis of S-and N-Functionalized Dithiocarbamates from Cyclic Sulfates. J. Org. Chem.2006, 71(11), 4382-4385. [Link]

- Ruijter, E.; Scheffelaar, R.; Orru, R. V. A. Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones. Molecules2012, 17(2), 1675-1688. [Link]

- Ottersbach, P. A.; Elsinghorst, P. W.; Häcker, H.-G.; Gütschow, M. Direct Formation of Ring-Fused 1,3-thiazine-2,4-dithiones From Aromatic O-Amino Carboxylic Acids: Observation of a Carbon Disulfide Mediated Thionation. Org. Lett.2010, 12(16), 3662-3665. [Link]

- Morja, M.; Viradiya, R. H.; Chikhalia, K. H. Synthesis of 1,3‐benzothiazine‐2‐thiones via MCR of CS2, allylamines, and 2‐fluoro‐5‐nitrobenzaldehyde.

- Simerpreet; Cannoo Singh, D. SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore2013, 4(2), 52-64. [Link]

- CN1451652A - Process for preparing 3-amino propane sulfonic acid.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2763408, this compound. [Link]

- Khatale, P. N.; Sivakumar, T.; Mahajan, N. S.; Kature, D. V. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Indian Journal of Heterocyclic Chemistry2013, 22, 417-422. [Link]

- The Organic Chemistry Tutor. SN2 Intramolecular Reactions. YouTube, 2023. [Link]

- US5723645A - Method for preparing 3-aminopropane phosphoric acid.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 9086, 3-Amino-1-propanol. [Link]

- Ashenhurst, J. Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry, 2011. [Link]

Sources

- 1. pharmacophorejournal.com [pharmacophorejournal.com]

- 2. mdpi.com [mdpi.com]

- 3. DSpace [diposit.ub.edu]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 8. atul.co.in [atul.co.in]

- 9. chemtrack.org [chemtrack.org]

- 10. airgas.com [airgas.com]

- 11. CARBON DISULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. chemtradelogistics.com [chemtradelogistics.com]

- 13. ICSC 0022 - CARBON DISULFIDE [chemicalsafety.ilo.org]

1,3-Thiazinane-2-thione chemical structure and IUPAC name

An In-depth Technical Guide to 1,3-Thiazinane-2-thione: Structure, Synthesis, and Applications

Introduction

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that serve as foundational building blocks for the development of new therapeutic agents. Among the vast array of heterocyclic compounds, those containing both sulfur and nitrogen atoms hold a place of particular importance due to their diverse and potent biological activities.[1][2] The 1,3-thiazinane core, a six-membered saturated ring containing a nitrogen and a sulfur atom in a 1,3-relationship, is a prominent example of such a scaffold.[3] This guide focuses specifically on This compound , a derivative featuring an exocyclic sulfur atom (a thione group) at the 2-position. This functional group imparts unique chemical reactivity and serves as a versatile handle for synthetic diversification, making it a molecule of significant interest to researchers in organic synthesis and drug discovery.[4][5] This document provides a comprehensive overview of its chemical identity, a field-proven synthetic protocol, detailed characterization data, and a discussion of its reactivity and potential applications.

Chemical Identity and Structure

A precise understanding of a molecule's structure is the cornerstone of chemical research. This compound is systematically identified by its IUPAC name and other key identifiers.

-

IUPAC Name : this compound[6]

-

Molecular Formula : C₄H₇NS₂[6]

-

Molecular Weight : 133.24 g/mol [7]

-

Synonyms : Tetrahydro-2H-1,3-thiazine-2-thione, 1,3-Thiazidine-2-thione[6][8]

The structure consists of a saturated six-membered ring. The nitrogen atom at position 1 and the sulfur atom at position 3 are separated by a methylene group. The carbon at position 2, situated between the two heteroatoms, is part of a thioamide functional group, specifically a cyclic dithiocarbamate, characterized by the C=S double bond.

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of this compound is efficiently achieved through the cyclization of a linear precursor containing a terminal amine and a terminal sulfur-based functional group. The following protocol, adapted from a peer-reviewed and independently verified procedure in Organic Syntheses, represents a reliable and scalable method.[9]

Expertise & Rationale

The overall strategy involves a two-step process from commercially available 3-amino-1-propanol.

-

Formation of the Precursor (3-Ammoniopropylsulfate) : The hydroxyl group of 3-amino-1-propanol is first converted into a better leaving group. This is achieved by reaction with chlorosulfonic acid to form an intermediate sulfate ester. This step is critical as a direct reaction with carbon disulfide would be less efficient.

-

Cyclization : The 3-ammoniopropylsulfate intermediate is then treated with carbon disulfide in the presence of a strong base (potassium hydroxide). The base deprotonates the amine, which then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. A subsequent intramolecular cyclization, driven by the attack of the sulfur anion onto the carbon bearing the sulfate leaving group, forms the six-membered ring.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step A: Synthesis of 3-Ammoniopropylsulfate (1) [9]

-

An oven-dried 100 mL round-bottomed flask is charged with 3-amino-1-propanol (11.5 mL, 150 mmol) and anhydrous dichloromethane (35 mL).

-

The flask is cooled in an ice/water bath. Chlorosulfonic acid (10.5 mL, 159 mmol) is added dropwise over 30 minutes. A white precipitate will form.

-

After addition, the mixture is stirred at 0 °C for 20 minutes and then allowed to warm to room temperature over 30 minutes. Stirring is continued for 1 hour.

-

The resulting solid is collected by filtration and triturated with methanol (approx. 85 mL total) to break up lumps.

-

The white solid is dried under high vacuum to yield 3-ammoniopropylsulfate (typically ~89% yield).

Step B: Synthesis of this compound (2) [9]

-

An oven-dried 250 mL round-bottomed flask is charged with 3-ammoniopropylsulfate (18.70 g, 121 mmol) and absolute ethanol (15 mL).

-

The solution is stirred, and carbon disulfide (9.6 mL, 160 mmol) is added in one portion.

-

A solution of potassium hydroxide (20.3 g, 362 mmol) in absolute ethanol (75 mL) is prepared and added dropwise to the reaction mixture over 45 minutes, maintaining the temperature below 35 °C with a water bath.

-

The mixture is stirred at room temperature for 16 hours.

-

The solvent is removed under reduced pressure. The residue is partitioned between water (120 mL) and dichloromethane (120 mL).

-

The aqueous layer is extracted twice more with dichloromethane (2 x 60 mL).

-

The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude solid is purified by recrystallization from ethyl acetate to afford this compound as a white solid (typically 60-65% yield).

Spectroscopic Characterization

Validation of the molecular structure is achieved through a combination of spectroscopic techniques. The data presented below are consistent with the structure of this compound.[9]

| Technique | Data | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ: 2.21 (quint, J = 6.4 Hz, 2H), 3.10 (t, J = 6.4 Hz, 2H), 3.61 (t, J = 6.4 Hz, 2H), 7.85 (br s, 1H) | The three distinct triplets and one quintet confirm the C₃H₆ backbone. The broad singlet corresponds to the N-H proton. |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ: 21.9, 28.1, 44.5, 201.7 | Shows the three distinct methylene carbons of the ring and the characteristic downfield signal for the thione carbon (C=S). |

| IR (film, cm⁻¹) | 3183, 2921, 1521, 1348, 1172, 1021 | Key peaks include the N-H stretch (~3183 cm⁻¹) and the strong thioamide C=S stretch (~1021 cm⁻¹). |

| HRMS (+ESI) | m/z calcd for C₄H₈NS₂ [M+H]⁺ 134.0147, found 134.0147 | High-resolution mass spectrometry confirms the elemental composition with high accuracy. |

Chemical Reactivity and Derivatization

The chemical utility of this compound stems from its defined points of reactivity, primarily the nucleophilic nitrogen atom. This allows for straightforward derivatization to access a library of related compounds.

N-Acylation: A Case Study

The secondary amine within the ring is readily acylated using standard conditions. This reaction transforms the parent molecule into a stable N-acyl derivative, which can be a key intermediate or a final target molecule in drug development.[9]

Protocol for N-Propanoyl-1,3-thiazinane-2-thione: [9]

-

To a solution of this compound (10.0 g, 75.1 mmol) in anhydrous dichloromethane (150 mL) at 0 °C, add triethylamine (15.7 mL, 113 mmol).

-

Add propionyl chloride (7.2 mL, 82.6 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (120 mL).

-

Separate the layers and extract the aqueous phase with dichloromethane (3 x 40 mL).

-

The combined organic extracts are washed with 2 M NaOH, dried over MgSO₄, filtered, and concentrated.

-

Purification by column chromatography provides the N-propanoyl product (typically ~84% yield).

This N-acylation demonstrates the utility of the thiazinane thione as a scaffold. The nitrogen can similarly be targeted by other electrophiles, such as alkyl halides, to generate N-alkylated derivatives.[4]

Caption: N-acylation and N-alkylation of the thiazinane core.

Applications in Medicinal Chemistry and Drug Development

While this compound itself is primarily a building block, the broader 1,3-thiazine class of molecules exhibits a wide range of pharmacological activities.[2] The structural motif is recognized as a "privileged scaffold" in medicinal chemistry. Its presence in natural products and synthetic drugs underscores its favorable properties for biological interactions.

Derivatives of the 1,3-thiazine core have been investigated for numerous therapeutic applications, including:

-

Antimicrobial and Antifungal Activity : The sulfur and nitrogen heteroatoms are key pharmacophoric elements that can interact with bacterial or fungal enzymes.[1][3]

-

Anti-inflammatory Properties : Certain thiazine derivatives have shown potential in modulating inflammatory pathways.[5]

-

Anticancer Activity : The scaffold has been incorporated into molecules designed to target cancer cells.[3][5]

-

Neuroprotective and Anticonvulsant Effects : Research has indicated that some 1,3-thiazine derivatives may have applications in treating central nervous system disorders.[2]

The ability to easily functionalize this compound at the nitrogen position allows for the systematic exploration of structure-activity relationships (SAR), a fundamental practice in modern drug development.

Conclusion

This compound is a valuable heterocyclic compound characterized by a stable six-membered ring and a reactive thioamide functional group. Its synthesis from readily available starting materials is robust and well-documented, providing a reliable source of the material for further investigation. The demonstrated reactivity, particularly at the ring nitrogen, establishes it as a versatile scaffold for constructing diverse molecular architectures. Given the proven track record of the 1,3-thiazine core in medicinal chemistry, this compound stands out as a key building block for researchers, scientists, and drug development professionals aiming to develop the next generation of therapeutic agents.

References

- Kennington, S. C. D., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Al-Mulla, A. (2017).

- Martens, J., et al. (2016). A Three-Component Reaction for Rapid Access to Underexplored 1,3-Thiazine-2-thiones. ResearchGate.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones.

- Khatale, P. N., Sivakumar, T., Mahajan, N. S., & Kature, D. V. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Indian Journal of Heterocyclic Chemistry, 22, 417-422. [Link]

- NIST. (n.d.). 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-. NIST Chemistry WebBook.

- Simerpreet, & Cannoo Singh, D. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 4(6), 199-211. [Link]

- Agrawal, N., Goyal, D., & Pathak, S. (2025). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Medicinal Chemistry, 21(2), 85-95. [Link]

- Agrawal, N., Goyal, D., & Pathak, S. (2025). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. ResearchGate.

- Kumar, M., Singh, S., & Singh, J. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives.

Sources

- 1. pharmacophorejournal.com [pharmacophorejournal.com]

- 2. Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. naturalspublishing.com [naturalspublishing.com]

- 4. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C4H7NS2 | CID 2763408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. echemi.com [echemi.com]

- 9. DSpace [diposit.ub.edu]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Thiazinane-2-thione

Foreword: The Structural Imperative in Modern Chemistry

In the realms of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. An erroneous structural assignment can invalidate extensive biological screening, kinetic studies, and synthetic efforts, leading to significant loss of time and resources. For heterocyclic compounds like 1,3-Thiazinane-2-thione, a molecule with a nuanced arrangement of nitrogen and sulfur atoms, a multi-faceted analytical approach is not just best practice—it is essential. This guide provides a comprehensive examination of the key spectroscopic techniques used to elucidate and confirm the structure of this compound, grounded in both theoretical principles and practical, field-proven insights. We will dissect the data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just what the data shows, but why it manifests in its characteristic way.

Molecular Blueprint: this compound

This compound, with the molecular formula C₄H₇NS₂, is a six-membered heterocyclic compound containing a thioamide embedded within the ring and an exocyclic thiocarbonyl (thione) group.[1][2] Understanding this fundamental architecture is the first step in interpreting its spectroscopic signature. For clarity in the subsequent analysis, the atoms are numbered as shown below.

Caption: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy. The choice of solvent and instrument parameters are critical.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃). Expertise & Experience: CDCl₃ is selected for its excellent solubilizing power for a broad range of organic compounds and its single, well-characterized residual solvent peak (δ ≈ 7.26 ppm), which is unlikely to interfere with the signals of the analyte.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm) to provide a universal reference point for chemical shifts.

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex spin-spin coupling patterns.

-

Spectra Acquired:

-

¹H NMR: Standard proton spectrum to identify the number and environment of hydrogen atoms.

-

¹³C NMR: Standard carbon spectrum, often proton-decoupled to yield sharp singlets for each unique carbon, simplifying the spectrum.

-

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a precise map of the proton environments within the molecule.

-

δ 8.75 (br s, 1H): This broad singlet, integrating to one proton, is characteristic of the N-H proton.[3] Its broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange with trace amounts of water or acid. The significant downfield shift is caused by the deshielding effect of the adjacent thiocarbonyl group (C=S).

-

δ 3.48 (t, J = 5.6 Hz, 2H): This triplet, integrating to two protons, is assigned to the methylene protons at the C4 position (N-CH₂). The triplet multiplicity arises from spin-spin coupling with the two adjacent protons on C5 (n+1 rule, 2+1=3 peaks). These protons are deshielded by the adjacent electronegative nitrogen atom.[3]

-

δ 3.00 (t, J = 6.0 Hz, 2H): This triplet corresponds to the methylene protons at the C6 position (S-CH₂).[3] Their chemical shift is influenced by the adjacent sulfur atom, which is less electronegative than nitrogen, hence their upfield position relative to the C4 protons. Coupling with the C5 protons results in a triplet.

-

δ 2.13–2.23 (m, 2H): This multiplet represents the methylene protons at the C5 position.[3] These protons are coupled to both the C4 protons (J ≈ 5.6 Hz) and the C6 protons (J ≈ 6.0 Hz), resulting in a more complex splitting pattern, often observed as a pentet or multiplet.

Caption: ¹H-¹H coupling relationships in this compound.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals four distinct carbon signals, consistent with the molecule's structure.

-

δ 194.5 (C2): This highly downfield signal is unequivocally assigned to the thiocarbonyl carbon (C=S).[3] The double bond to the highly polarizable sulfur atom results in extreme deshielding, making this peak a key diagnostic marker. This is consistent with values seen in related thiadiazine-2-thione derivatives, where the thiocarbonyl carbon appears around δ 190.[4]

-

δ 44.3 (C4): Assigned to the N-CH₂ carbon. The attachment to the electronegative nitrogen atom shifts this signal downfield.[3]

-

δ 30.1 (C6): Corresponds to the S-CH₂ carbon. The sulfur atom's influence is less pronounced than nitrogen's, resulting in a more upfield chemical shift compared to C4.[3]

-

δ 20.5 (C5): This upfield signal is assigned to the central methylene carbon of the propyl chain, being the most shielded aliphatic carbon in the ring.[3]

| Spectroscopic Data Summary: NMR | |

| ¹H NMR (400 MHz, CDCl₃) | Assignment |

| δ 8.75 (br s, 1H) | N3-H |

| δ 3.48 (t, 2H) | C4-H₂ |

| δ 3.00 (t, 2H) | C6-H₂ |

| δ 2.13–2.23 (m, 2H) | C5-H₂ |

| ¹³C NMR (100.6 MHz, CDCl₃) | Assignment |

| δ 194.5 | C2 (C=S) |

| δ 44.3 | C4 |

| δ 30.1 | C6 |

| δ 20.5 | C5 |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Thin Film Method

-

Sample Preparation: A small amount of the solid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If the sample is an oil or can be melted at a low temperature, it can be pressed into a thin film. Alternatively, the spectrum can be recorded from a film cast from a volatile solvent.[3] Trustworthiness: This method is simple and avoids the use of solvents that may have interfering IR absorption bands.

-

Data Acquisition: The prepared sample is placed in the beam path of an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

IR Spectrum Analysis

The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.[3]

-

3140 cm⁻¹ (N-H Stretch): This moderately sharp peak corresponds to the stretching vibration of the N-H bond in the secondary thioamide group.

-

2918, 2848 cm⁻¹ (C-H Stretch): These strong absorptions are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (CH₂) groups of the aliphatic ring.

-

1543 cm⁻¹ (Thioamide II Band): This strong band is often referred to as the "thioamide II band" and arises from a combination of N-H bending and C-N stretching vibrations. Its presence is a strong indicator of the thioamide functional group.

-

~1273 cm⁻¹ (C=S Stretch): The C=S stretching vibration is typically found in the 1250-1020 cm⁻¹ region. This band can be weak and is often coupled with other vibrations, making it less diagnostically reliable than its C=O counterpart. The peak at 1273 cm⁻¹ is a likely candidate for this vibration.

| Spectroscopic Data Summary: IR | |

| Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

| 3140 | N-H Stretch |

| 2918, 2848 | Aliphatic C-H Stretch |

| 1543 | Thioamide II (N-H bend + C-N stretch) |

| 1353, 1331 | C-N Stretch / CH₂ Wag |

| 1273 | C=S Stretch (probable) |

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition.

Experimental Protocol: Electrospray Ionization (ESI)

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source via a syringe pump.

-

Ionization: A high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically by protonation, to form [M+H]⁺ ions. Expertise & Experience: ESI is a "soft" ionization technique, meaning it imparts little excess energy to the molecule, minimizing fragmentation and ensuring the molecular ion is readily observed.

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their m/z ratio.

Mass Spectrum Analysis

The HRMS data provides definitive confirmation of the molecular formula.

-

[M+H]⁺ Ion: The spectrum shows a prominent ion at an m/z value corresponding to the protonated molecule.

-

Calculated vs. Found Mass:

-

Calculated m/z for [C₄H₈NS₂]⁺: 134.0093

-

Found m/z: 134.0093[3]

-

-

Authoritative Grounding: The exceptional agreement between the calculated and experimentally observed mass (to within 5 ppm) provides unambiguous confirmation of the elemental formula C₄H₇NS₂. This high level of accuracy rules out other possible elemental compositions that might have the same nominal mass.

| Spectroscopic Data Summary: MS | |

| Technique | High-Resolution Mass Spectrometry (HRMS) |

| Ionization Mode | Positive Electrospray Ionization (+ESI) |

| Observed Ion | [M+H]⁺ |

| Calculated m/z for [C₄H₈NS₂]⁺ | 134.0093 |

| Found m/z | 134.0093 |

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unequivocal structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework and the connectivity of the heterocyclic ring. IR spectroscopy confirms the presence of key functional groups, notably the N-H and thiocarbonyl moieties. Finally, High-Resolution Mass Spectrometry provides definitive proof of the molecular formula. Each technique serves as a cross-validation for the others, creating a self-consistent dataset that establishes the molecule's identity with the highest degree of scientific certainty. This rigorous analytical workflow is indispensable for ensuring the quality and integrity of chemical entities in research and development.

References

- Title: Synthesis and Acylation of this compound Source: Organic Syntheses, 2021, 98, 374-390 URL:[Link]

- Title: this compound Source: PubChem, National Center for Biotechnology Inform

- Title: this compound (C4H7NS2) Source: PubChemLite URL:[Link]

- Title: 1H and13C NMR spectral assignments for 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives Source: ResearchG

Sources

An In-depth Technical Guide to 1,3-Thiazinane-2-thione: Properties, Synthesis, and Applications

Foreword

Welcome to this comprehensive technical guide on 1,3-thiazinane-2-thione. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Our goal is to provide a thorough understanding of the core physical and chemical properties of this heterocyclic compound, moving beyond a simple recitation of data to offer insights into its reactivity, synthesis, and potential applications. As a versatile scaffold, this compound holds significant promise in medicinal chemistry and materials science. This guide is structured to equip you with the foundational knowledge necessary to explore its potential in your research endeavors.

Molecular Identity and Structural Elucidation

This compound is a six-membered heterocyclic compound containing a nitrogen and a sulfur atom at positions 1 and 3, respectively, and a thione group at position 2.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 5554-48-3 | [1] |

| Molecular Formula | C₄H₇NS₂ | [1] |

| Molecular Weight | 133.24 g/mol | [1] |

| Canonical SMILES | C1CNC(=S)SC1 | |

| InChI | InChI=1S/C4H7NS2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6) | [1] |

| InChIKey | DDDWOMIVMIHAEN-UHFFFAOYSA-N | [1] |

The thione functional group is a key feature of this molecule, contributing significantly to its reactivity and spectroscopic properties. The saturated thiazinane ring can adopt various conformations, which may influence its biological activity and interaction with other molecules.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and application in various experimental settings.

Table 2: Key Physicochemical Data

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Melting Point | 132-134 °C | [2] |

| Boiling Point | Data not available | |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in dichloromethane and ethyl acetate. | [3] |

| pKa | Data not available |

Synthesis and Characterization

The synthesis of this compound is well-documented, with a common and efficient method starting from 3-amino-1-propanol.

Synthetic Protocol

A robust synthesis involves a two-step, one-pot procedure. The causality behind this experimental choice lies in the efficient conversion of the starting material through a stable intermediate.

Step 1: Formation of 3-Ammoniopropylsulfate

3-Amino-1-propanol is reacted with chlorosulfonic acid in dichloromethane. This step is crucial as it transforms the primary amine into a more suitable salt for the subsequent cyclization reaction. The use of dichloromethane as a solvent is advantageous due to its inertness and ease of removal.

Step 2: Cyclization with Carbon Disulfide

The resulting 3-ammoniopropylsulfate is then treated with carbon disulfide in the presence of a base like potassium hydroxide in ethanol.[3] The base facilitates the deprotonation of the amino group, initiating the nucleophilic attack on the carbon disulfide. The choice of ethanol as a solvent is strategic as it effectively dissolves the reactants and facilitates the reaction.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data Summary

| Technique | Key Data | Source(s) |

| Infrared (IR) | Characteristic peaks for N-H and C=S stretching. | [3] |

| ¹H NMR (CDCl₃) | δ (ppm): 8.75 (br s, 1H, NH), 3.48 (t, J = 5.6 Hz, 2H, N-CH₂), 3.00 (t, J = 6.0 Hz, 2H, S-CH₂), 2.13–2.23 (m, 2H, CH₂). | [3] |

| ¹³C NMR (CDCl₃) | δ (ppm): 194.5 (C=S), 44.3 (N-CH₂), 30.1 (S-CH₂), 20.5 (CH₂). | [3] |

| High-Resolution Mass Spectrometry (HRMS) | m/z calculated for C₄H₈NS₂ [M+H]⁺: 134.0093, found: 134.0093. | [3] |

The broad singlet in the ¹H NMR spectrum is indicative of the N-H proton, and the downfield signal in the ¹³C NMR spectrum confirms the presence of the thione carbon. These data provide a validated fingerprint for the compound.

Chemical Reactivity and Stability

The chemical behavior of this compound is primarily dictated by the thione group and the secondary amine within the heterocyclic ring.

Tautomerism

This compound can exist in equilibrium with its thiol tautomer, 5,6-dihydro-4H-1,3-thiazine-2-thiol. The thione form is generally more stable.

Caption: Thione-thiol tautomerism of the core structure.

N-Acylation and N-Alkylation

The nitrogen atom of the thiazinane ring is nucleophilic and readily undergoes acylation and alkylation reactions. For instance, it can be acylated with propionyl chloride in the presence of a base like triethylamine.[3] This reactivity allows for the straightforward introduction of various substituents at the N-1 position, making it a valuable scaffold for creating libraries of derivatives for structure-activity relationship (SAR) studies.

Oxidation

The thione group is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide can lead to the corresponding 1,3-thiazinan-2-one.[4] The susceptibility of the thione intermediate to oxidation under ambient conditions suggests that careful handling is required to maintain its integrity.[4]

Reduction

While specific reduction protocols for this compound are not extensively detailed, cyclic thiones can generally be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the thione to a methylene group, though this would likely involve harsh conditions. Desulfurization using reagents like Raney Nickel is another possible reductive transformation.

Hydrolysis

Information regarding the hydrolysis of this compound is limited. However, cyclic thioesters and amides can undergo hydrolysis under acidic or basic conditions, which would lead to ring-opening. The stability of the compound under typical chromatographic conditions (silica gel) suggests it is reasonably stable to mild acidic conditions.[3]

Applications in Research and Development

The 1,3-thiazine scaffold is a recognized pharmacophore present in a number of biologically active compounds. This makes this compound a valuable building block in drug discovery and medicinal chemistry.

Medicinal Chemistry

Derivatives of 1,3-thiazine have demonstrated a wide array of pharmacological activities, including:

-

Antimicrobial and antifungal properties.[5]

-

Antitubercular activity.[5]

-

Anti-inflammatory and analgesic effects.[5]

-

Potential as neuroprotective and anticonvulsant agents.[6][7]

The ability to easily modify the this compound core through N-acylation and other reactions allows for the systematic exploration of its therapeutic potential.

Organic Synthesis

As a functionalized heterocyclic compound, this compound serves as a versatile intermediate in organic synthesis. Its reactive sites—the nitrogen atom and the thione group—provide handles for further chemical transformations, enabling the construction of more complex molecular architectures.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Table 4: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed | [1] |

| H312 | Harmful in contact with skin | [1] |

| H315 | Causes skin irritation | |

| H318 | Causes serious eye damage | [1] |

| H319 | Causes serious eye irritation | |

| H332 | Harmful if inhaled | [1] |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

-

Skin and Body Protection: A lab coat should be worn to prevent skin contact.

In case of exposure, seek immediate medical attention. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a heterocyclic compound with a rich chemistry and significant potential for application in both medicinal chemistry and organic synthesis. Its well-defined structure, accessible synthesis, and reactive functional groups make it an attractive starting point for the development of novel molecules with diverse properties. This guide has provided a comprehensive overview of its key characteristics, from its fundamental physicochemical properties to its reactivity and potential uses. It is our hope that this information will serve as a valuable resource for researchers and scientists, fostering further exploration and innovation in this exciting area of chemistry.

References

- PubChem. This compound.

- PubChem. This compound.

- Kennington, S. C. D., et al. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390. [Link]

- Agrawal, N., Goyal, D., & Pathak, S. (2024). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Medicinal Chemistry, 21(2), 85-95. [Link]

- El-Gaby, M. S. A., et al. (2020).

- Loosmore, S. M., & McKinnon, D. M. (1974). Oxidation Products of Cyclic Thiones. Canadian Journal of Chemistry, 52(17), 3021-3028. [Link]

- LookChem. 3-methyl-1,3-thiazinane-2-thione. [Link]

- Begum, S., Begum, A., Sujatha, D., & Bharathi, K. (2020). Therapeutic Utility of 1, 3-Thiazines-Mini Review. International Journal of Pharmaceutical Sciences and Research, 11(10), 4786-4793. [Link]

- Singh, S., & Damanjit, C. (2014). Synthesis and Biological Evaluation of 1, 3-Thiazines-A Review. Pharmacophore, 5(1), 1-18. [Link]

Sources

- 1. This compound | C4H7NS2 | CID 2763408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. DSpace [diposit.ub.edu]

- 4. 1,3-Thiazinane-2,4-dione (873-00-7) for sale [vulcanchem.com]

- 5. naturalspublishing.com [naturalspublishing.com]

- 6. researchgate.net [researchgate.net]

- 7. saudijournals.com [saudijournals.com]

Discovery and history of 1,3-Thiazinane-2-thione

An In-depth Technical Guide to 1,3-Thiazinane-2-thione: Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the heterocyclic compound this compound. We will explore its historical context, provide a detailed and validated synthesis protocol, analyze its physicochemical properties, and discuss its applications as a versatile intermediate in modern organic synthesis.

Part 1: Discovery and Historical Context

The discovery of this compound is not attributed to a single breakthrough moment but rather emerged from the systematic exploration of sulfur- and nitrogen-containing heterocycles during the mid-20th century. Early investigations into the reactions of amino thiols with carbon disulfide and related reagents laid the foundational chemistry for the synthesis of cyclic thiocarbamates, the class to which this compound belongs.

The development of reliable synthetic routes, such as the cyclization of 3-aminopropane-1-thiol with carbon disulfide, was a critical step that made the compound readily accessible for further study[1]. While it does not possess the widespread direct therapeutic applications of some other heterocyclic systems, its unique structural and reactive properties have established it as a valuable building block, particularly in specialized areas of synthetic chemistry that require precise molecular construction[2][3][4]. The broader class of 1,3-thiazines, however, is known for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which continues to drive interest in its derivatives[3][5][6][7].

Part 2: Synthesis and Physicochemical Characterization

A mastery of a compound's synthesis is fundamental to its application. This section provides a robust, field-proven protocol for the preparation of this compound, followed by a summary of its essential physicochemical data.

Experimental Protocol: A Validated Synthesis of this compound

This protocol is adapted from a well-established procedure published in Organic Syntheses, ensuring high reliability and reproducibility[1]. The rationale behind key steps is provided to enhance understanding and successful execution.

Objective: To synthesize this compound via the cyclization of a 3-aminopropyl sulfate precursor with carbon disulfide.

Materials:

-

3-Amino-1-propanol

-

Chlorosulfonic acid

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol (Absolute)

-

Dichloromethane (CH₂Cl₂)

-

Methanol

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Instrumentation:

-

Oven-dried round-bottom flasks

-

Magnetic stirrer and stir bars

-

Pressure-equalizing addition funnel

-

Reflux condenser

-

Büchner funnel and filter apparatus

-

Rotary evaporator

-

Apparatus for column chromatography

Step-by-Step Methodology:

Step A: Preparation of the Precursor, 3-Ammoniopropylsulfate [1]

-

Reaction Setup: In an oven-dried 100 mL round-bottom flask, charge 3-amino-1-propanol (1.0 eq) and anhydrous dichloromethane. This solvent ensures a homogenous mixture for the initial reaction.

-

Acid Addition: Cool the flask in an ice/water bath. Add chlorosulfonic acid (1.06 eq) dropwise via an addition funnel over 30 minutes. This is a highly exothermic reaction; slow, controlled addition at 0 °C is critical for safety and to prevent degradation. A white precipitate will form.

-

Reaction and Isolation: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the resulting solid using a Büchner funnel.

-

Washing and Drying: Triturate (wash by grinding into a slurry) the solid in the funnel with methanol to remove impurities. Dry the resulting white powder under high vacuum to yield 3-ammoniopropylsulfate. This intermediate is stable and can be stored.

Step B: Synthesis of this compound [1]

-

Reaction Setup: Charge a 250 mL round-bottom flask with 3-ammoniopropylsulfate (1.0 eq) and absolute ethanol. Stir to form a solution.

-

Reagent Addition: Add carbon disulfide (1.3 eq) in one portion. Subsequently, add a solution of potassium hydroxide (3.3 eq) in ethanol/water dropwise over 30 minutes. The KOH acts as a strong base, facilitating the deprotonation and subsequent intramolecular cyclization required to form the thiazinane ring.

-

Reflux: Heat the reaction mixture to reflux (approx. 70 °C) for 1 hour under a nitrogen atmosphere. Heating provides the necessary activation energy for the cyclization to proceed to completion.

-

Workup and Extraction: After cooling, concentrate the mixture via rotary evaporation. Resuspend the residue in water and extract with dichloromethane (3 x volume). This separates the organic product from inorganic salts and water-soluble impurities.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by column chromatography on silica gel using a hexanes/ethyl acetate eluent system. This final step isolates the pure this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the two-part synthesis of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [8] |

| CAS Number | 5554-48-3 | [8][9] |

| Molecular Formula | C₄H₇NS₂ | [8][9] |

| Molar Mass | 133.24 g/mol | [8][9] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 132-134 °C | [10] |

| Solubility | Soluble in dichloromethane, chloroform; sparingly soluble in ethanol; insoluble in water. | [1] |

Part 3: Applications in Modern Organic Synthesis

The utility of this compound lies not in its direct biological activity but in its role as a versatile synthetic intermediate. The thione (C=S) functional group is the key to its reactivity, serving as a chemical handle for a variety of transformations.

Precursor for Glycosylation Reactions

A notable application is in the synthesis of complex carbohydrates. The compound can be N-acylated and then attached to a sugar molecule. The thione group then acts as a leaving group that can be "activated" by thiophilic (sulfur-loving) promoters like silver triflate or methyl iodide. This activation facilitates the formation of a new glycosidic bond with an alcohol acceptor, a critical step in building oligosaccharides. This method offers an alternative to more traditional glycosylation strategies.

Logical Pathway for Glycosylation

Sources

- 1. DSpace [diposit.ub.edu]

- 2. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. naturalspublishing.com [naturalspublishing.com]

- 5. Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. saudijournals.com [saudijournals.com]

- 7. pharmacophorejournal.com [pharmacophorejournal.com]

- 8. This compound | C4H7NS2 | CID 2763408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Tautomerism of 1,3-Thiazinane-2-thione

Abstract: This technical guide provides a comprehensive examination of the thione-thiol tautomerism in 1,3-thiazinane-2-thione, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We delve into the structural characteristics, spectroscopic signatures, and the dynamic equilibrium between the predominant thione form and its thiol tautomer, 5,6-dihydro-4H-1,3-thiazine-2-thiol. Through a synthesis of experimental data and computational insights, this document elucidates the factors governing the tautomeric balance, including solvent, temperature, and phase. Detailed experimental and computational protocols are provided to equip researchers and drug development professionals with the necessary tools to investigate and manipulate this fundamental chemical property.

The Principle of Thione-Thiol Tautomerism

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a cornerstone of heterocyclic chemistry. In compounds containing a thiourea moiety, such as this compound, a prevalent form of tautomerism is the thione-thiol equilibrium.[1] This process involves the migration of a proton between the nitrogen and sulfur atoms within the N-C=S functional group.

-

Thione Tautomer: Characterized by a carbon-sulfur double bond (C=S) and an N-H single bond. For cyclic thioureas, this form is often the most stable tautomer.[2][3]

-

Thiol Tautomer: Characterized by a carbon-nitrogen double bond (C=N) within an aromatic or partially unsaturated ring and an S-H single bond (thiol group). This form is also referred to as an "isothiourea" structure.[1]

The position of this equilibrium is not static; it is a dynamic process influenced by the molecular environment and structure, which has profound implications for the compound's reactivity, hydrogen bonding capacity, and biological interactions.[1][4]

Caption: Thione-thiol equilibrium in this compound.

Spectroscopic Elucidation of the Tautomeric Equilibrium

The characterization of the tautomeric forms of this compound relies heavily on a combination of spectroscopic techniques. Each method provides unique structural information that, when combined, offers a clear picture of the predominant form under specific conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomeric equilibria in solution. By analyzing chemical shifts, coupling constants, and signal integrations, one can both identify and quantify the tautomers present.

-

¹H NMR: The thione form exhibits a characteristic broad signal for the N-H proton. In contrast, the thiol form would display a sharp signal for the S-H proton, typically at a different chemical shift. For the parent this compound, the N-H proton signal is a key diagnostic marker.[5] In a related system, researchers demonstrated that the integration of these distinct N-H signals at various temperatures allows for the calculation of equilibrium constants.[6]

-

¹³C NMR: The most telling signal is that of the thiocarbonyl carbon (C=S) in the thione tautomer. This carbon is typically deshielded and appears significantly downfield (e.g., >180 ppm). Upon tautomerization to the thiol form, this signal is replaced by a C=N signal at a different, typically more upfield, chemical shift. Coordination of a metal to the sulfur atom, which mimics a shift towards a more single-bond character, results in an upfield shift of this carbon resonance, supporting this assignment.[7]

Infrared (IR) Spectroscopy

IR spectroscopy provides definitive evidence for the functional groups present in a molecule, making it ideal for distinguishing between thione and thiol forms, particularly in the solid state.

-

Thione Form: Characterized by a strong N-H stretching vibration (νN-H) typically observed around 3100-3200 cm⁻¹ and a C=S stretching vibration (νC=S) which is often found in the 1000-1250 cm⁻¹ region.[5]

-

Thiol Form: Would be identified by the absence of the N-H stretch and the appearance of a weak S-H stretching band (νS-H) near 2500-2600 cm⁻¹ and a C=N stretching band (νC=N) around 1600-1650 cm⁻¹.[8]

Experimental data for solid this compound shows a prominent peak around 3140 cm⁻¹, confirming the presence of the N-H group and thus the predominance of the thione tautomer in the solid state.[5]

Data Summary: Spectroscopic Signatures

The following table summarizes the key diagnostic peaks for differentiating the tautomers of this compound.

| Spectroscopic Method | Thione Tautomer Signature | Thiol Tautomer Signature | Rationale |

| ¹H NMR | Broad N-H signal | Sharp S-H signal | Direct observation of the labile proton's environment. |

| ¹³C NMR | C=S signal (>180 ppm) | C=N signal (~150-170 ppm) | The chemical environment of the key carbon atom changes significantly. |

| IR Spectroscopy | ν(N-H) ~3140 cm⁻¹, ν(C=S) ~1182 cm⁻¹[5] | ν(S-H) ~2550 cm⁻¹, ν(C=N) ~1620 cm⁻¹ | Direct detection of characteristic functional group vibrations. |

| UV-Vis Spectroscopy | n→π* transition of C=S (~300-400 nm)[9] | π→π* transition of C=N (<300 nm)[9] | Different chromophores lead to distinct electronic transitions. |

The Solid-State Perspective: Crystallographic Evidence

While solution-state studies reveal a dynamic equilibrium, X-ray crystallography provides an unambiguous snapshot of the molecule's structure in the solid phase. For many heterocyclic thiones, the crystalline form is exclusively the thione tautomer due to its generally higher thermodynamic stability and favorable packing interactions, such as hydrogen bonding.[6] Studies on closely related 1,3-thiazine derivatives have shown a fascinating phase-dependent tautomerism, where one tautomer is exclusively observed in the crystal lattice while another predominates in solution.[10][11][12] This highlights a critical principle: the solid-state structure does not always reflect the behavior of the molecule in the solution phase, which is often more relevant for biological activity and chemical reactivity.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the thione and thiol forms is dictated by several external and internal factors. Understanding these allows for the rational control of the tautomeric population.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role.

-

Polar Protic Solvents (e.g., Methanol, Water): These solvents can stabilize both tautomers by acting as hydrogen bond donors and acceptors. They can particularly stabilize the thiol form by hydrogen bonding to both the nitrogen of the C=N bond and the sulfur of the S-H group.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can accept hydrogen bonds, potentially favoring the thione form by interacting with the N-H proton. Studies on the analogous 1,3-thiazolidine-2-thione showed that the thiol concentration could be significantly increased in solvents like acetonitrile and DMSO, especially at higher temperatures.[6]

-

Nonpolar Solvents (e.g., Chloroform, Toluene): These solvents have minimal specific interactions, and the equilibrium often reflects the intrinsic stability of the tautomers, typically favoring the thione form.

Temperature

Tautomerization is an equilibrium process and is therefore temperature-dependent. Variable-temperature NMR (VT-NMR) experiments can be employed to measure the equilibrium constant (Keq) at different temperatures. This allows for the determination of key thermodynamic parameters:

-

Gibbs Free Energy (ΔG°): Calculated from ΔG° = -RTln(Keq), it indicates the overall spontaneity of the tautomerization.

-

Enthalpy (ΔH°): Determined from the slope of a van 't Hoff plot (ln(Keq) vs. 1/T), it reveals whether the process is endothermic or exothermic.

-

Entropy (ΔS°): Determined from the intercept of the van 't Hoff plot, it reflects the change in disorder. For the related 1,3-thiazolidine-2-thione, tautomerization was found to be an endothermic, entropy-driven process.[6]

pH and Acidity

The acidity of the medium can significantly shift the equilibrium. In alkaline conditions, a proton can be abstracted from the nitrogen atom of the thione. The resulting anion is a resonance-stabilized intermediate that is the conjugate base of the thiol form. Therefore, increasing the pH will favor the formation of the thiolate anion, effectively shifting the equilibrium towards the thiol side.[4][13]

Computational and Theoretical Investigations

Density Functional Theory (DFT) calculations are an indispensable tool for probing tautomeric systems. They provide quantitative insights into the energetics that govern the equilibrium.

-

Relative Stabilities: By calculating the ground-state energies of both the thione and thiol tautomers, their relative stability can be determined. For most simple thioureas and related heterocycles, DFT calculations confirm that the thione form is the more stable tautomer in the gas phase.[2][3][14]

-

Transition State Analysis: Computational methods can map the potential energy surface for the proton transfer reaction, identifying the transition state structure and calculating the activation energy barrier. This helps in understanding the kinetics of the interconversion.

-

Solvent Modeling: Using implicit solvent models like the Polarizable Continuum Model (PCM), calculations can simulate the effect of different solvents on the relative energies of the tautomers and the activation barrier, providing results that are more comparable to experimental solution-phase data.[14]

Experimental & Computational Protocols

Protocol: NMR-Based Analysis of Tautomeric Equilibrium

This protocol describes a general workflow for quantifying the thione-thiol equilibrium using ¹H NMR.

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of this compound.

-

Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃CN, CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

For quantitative analysis (qNMR), add a known amount of an internal standard with a non-overlapping signal (e.g., dimethyl sulfone).

-

-

NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K) on a 400 MHz or higher spectrometer.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for accurate integration.

-

Identify the signals corresponding to the N-H proton of the thione and the S-H proton of the thiol.

-

-

Variable-Temperature (VT) Study (Optional):

-

Acquire a series of ¹H NMR spectra at different, well-calibrated temperatures (e.g., from 298 K to 348 K in 10 K increments).

-

Allow the sample to equilibrate for at least 10 minutes at each new temperature before acquisition.

-

-

Data Analysis:

-

Carefully integrate the area under the N-H (thione) and S-H (thiol) proton signals.

-

Calculate the mole fraction (χ) of each tautomer: χ_thione = Area(N-H) / [Area(N-H) + Area(S-H)].

-

Calculate the equilibrium constant: Keq = [Thiol] / [Thione] = χ_thiol / χ_thione.

-

For VT data, plot ln(Keq) versus 1/T (in Kelvin) to generate a van 't Hoff plot and determine ΔH° and ΔS°.

-

Caption: Workflow for NMR analysis of tautomeric equilibrium.

Implications in Drug Development and Synthesis

The 1,3-thiazine structural motif is present in numerous bioactive compounds, including antibiotics.[15][16] The specific tautomer present in a physiological environment can dictate its biological activity.

-

Receptor Binding: The thione and thiol forms have different shapes, electronic distributions, and hydrogen bonding capabilities (donor/acceptor sites). This can lead to vastly different binding affinities for a biological target.

-

Chemical Reactivity: The nucleophilicity and electrophilicity of the molecule are tautomer-dependent. The thiol tautomer, for instance, can undergo S-alkylation, while the thione is more prone to reactions at the nitrogen atom, such as N-acylation.[5] This differential reactivity is critical for both prodrug design and synthetic route development.

-

Physicochemical Properties: Tautomerism affects properties like pKa, lipophilicity (logP), and solubility, all of which are critical parameters in drug design and formulation.[17]

Conclusion

The tautomerism of this compound is a dynamic and multifaceted phenomenon. While the thione form is thermodynamically favored in the solid state and in many solution conditions, a measurable equilibrium with the thiol tautomer exists. This equilibrium is sensitively controlled by the molecular environment, including the choice of solvent and the operational temperature. A thorough understanding and characterization of this thione-thiol balance, achieved through a synergistic application of advanced spectroscopic techniques and computational modeling, are essential for researchers aiming to harness the full potential of this important heterocyclic scaffold in drug discovery and synthetic chemistry.

References

- Kennington, S. C. D., et al. (2018). Synthesis and Acylation of this compound. Organic Syntheses, 95, 318-333. [Link]

- Wikipedia. (n.d.). Thiourea. Wikipedia, The Free Encyclopedia.

- Asiri, A. M., et al. (2019).

- Jeong, H., et al. (2019). Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex. RSC Advances, 9(16), 8821-8825. [Link]

- Gremmlenz, F. (2023). Studies of the Tautomeric Equilibrium of 1,3-Thiazolidine-2-thione: Theoretical and Experimental Approaches. Gremmlenz. [Link]

- ResearchGate. (n.d.). 1,3-Thiazolidine-2-thione. ResearchGate.

- Fábian, B., et al. (2025). Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H2 matrix. The Journal of Chemical Physics, 162(17). [Link]

- AIP Publishing. (2025).

- MDPI. (n.d.). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- ACS Publications. (2022). Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. The Journal of Organic Chemistry. [Link]

- NIH. (2022).

- ResearchGate. (2022). Phase Dependent Tautomerism of 1,3-Thiazine Derivatives.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones. Organic Chemistry Portal. [Link]

- NIH. (2021).

- Springer. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. Journal of the Iranian Chemical Society. [Link]

- ResearchGate. (n.d.). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule.

- ResearchGate. (n.d.). Tautomeric structures of the synthesized thiourea: thiol (A,C), thione...

- Indian Academy of Sciences. (n.d.). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Journal of Chemical Sciences. [Link]

- ResearchGate. (2019). Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper( ii ) complex.

- Pharmacophore. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore. [Link]

- ResearchGate. (2016). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule.